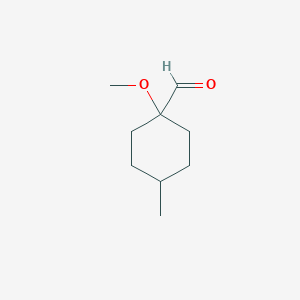

1-Methoxy-4-methylcyclohexane-1-carbaldehyde

CAS No.:

Cat. No.: VC17527361

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O2 |

|---|---|

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | 1-methoxy-4-methylcyclohexane-1-carbaldehyde |

| Standard InChI | InChI=1S/C9H16O2/c1-8-3-5-9(7-10,11-2)6-4-8/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | KOWWZDQKMJCHFR-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(CC1)(C=O)OC |

Introduction

1-Methoxy-4-methylcyclohexane-1-carbaldehyde is an organic compound featuring a cyclohexane ring with a methoxy group, a methyl group, and an aldehyde functional group. Its molecular formula is C9H16O2, and it has a molecular weight of approximately 156.22 g/mol . This compound is of interest in organic synthesis due to its unique combination of functional groups, which impart distinct chemical properties and reactivity.

Synthesis Methods

The synthesis of 1-methoxy-4-methylcyclohexane-1-carbaldehyde typically involves several organic reactions. These methods often include the use of cyclohexane derivatives and controlled reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity.

Applications

This compound serves as an intermediate in the synthesis of other organic compounds. Its applications span across different fields, including chemistry and industry, where it is used in the production of specialty chemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

| Compound Name | Key Features | Differences |

|---|---|---|

| 1-Methoxy-3,4-dimethylcyclohexane-1-carbaldehyde | Contains two methyl groups at the third and fourth positions | More complex structure and different spatial arrangement |

| 1-Methoxy-3-methylcyclohexane-1-carbaldehyde | Features a methyl group at the third carbon | Different reactivity due to the position of the methyl group |

| 4-Methylcyclohexane-1-carbaldehyde | Lacks the methoxy group | Different reactivity and applications |

Research Findings

Research on 1-methoxy-4-methylcyclohexane-1-carbaldehyde focuses on its potential applications in organic synthesis and its interaction with biological systems. The compound's ability to form covalent bonds with nucleophilic sites on biomolecules makes it a subject of interest for understanding biological pathways and potential drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume